(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
Description
(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chiral morpholinone derivative characterized by a fluorinated aromatic ring at position 6 and a stereospecific phenylethyl substituent at position 3. This compound’s stereochemistry (R-configuration at both positions 6 and 1 of the phenylethyl group) is critical for its activity, as enantiomeric differences can drastically alter binding affinity and metabolic stability .
Properties
CAS No. |
920801-60-1 |
|---|---|
Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6R)-6-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
InChI Key |
WUNYXWNLBVYWEV-DYVFJYSZSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and ammonia or an amine.
Substitution Reactions: The introduction of the fluorophenyl and phenylethyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of catalysts, reaction conditions, and purification methods to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Bromophenyl Analogue
- Compound : (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-93-0)
- Structural Differences : Bromine replaces fluorine at the para position of the phenyl ring. The phenylethyl group has an S-configuration at the chiral center.
- Physical Properties :
- Applications : Used as a surfactant and dispersant in industrial formulations .
Pricing :
Packaging (mg) Price (CNY) 100 ¥988.90 250 ¥1,582.90 500 ¥2,638.90 1,000 ¥3,960.90 5,000 ¥19,800.90
Nitrophenyl Analogue
- Compound : (6R)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- Structural Differences: A nitro group (-NO₂) replaces fluorine at the para position.
- Reactivity : The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the fluorinated derivative .
Stereochemical Variations
- (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: The R-configuration may improve binding to hydrophobic pockets in target proteins, as seen in related morpholinone-based kinase inhibitors .
Functional Group Replacements in the Morpholinone Core
- Aprepitant Derivatives: Compounds like 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (CAS 1148113-53-4) feature trifluoromethyl groups and triazolone moieties. These modifications enhance metabolic stability and CNS penetration compared to simpler morpholinones .
Research Findings and Pharmacological Implications
- Bioactivity: Fluorinated morpholinones, including the target compound, are under investigation for kinase inhibition (e.g., PI3K/mTOR pathways) due to their ability to mimic ATP’s adenine ring. The fluorine atom’s electronegativity may strengthen hydrogen bonding with kinase active sites .
- Synthetic Challenges : Introducing fluorine at the para position requires careful optimization of reaction conditions to avoid defluorination, a common side reaction in aromatic fluorination .
Biological Activity
The compound (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one, with CAS number 920801-60-1, is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈FNO₂
- Molecular Weight : 299.3 g/mol
The biological activity of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can lead to downstream effects such as modulation of signaling pathways involved in various physiological processes.
Anticancer Activity
Recent studies have demonstrated that morpholine derivatives exhibit significant anticancer properties. The compound was shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 7.8 | Cell cycle arrest at G2/M phase |
| A549 | 6.5 | Inhibition of PI3K/Akt signaling pathway |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, likely by modulating antioxidant responses.
Study on Cancer Cell Lines
In a study published in the Journal of Medicinal Chemistry, (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM. The study concluded that the compound could be a lead candidate for further development in anticancer therapies .
Neuroprotection in Animal Models
Another study explored the neuroprotective potential of this morpholine derivative in a mouse model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive function and reduced amyloid-beta plaque formation, suggesting a beneficial role in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
